2-Chloro-5,7-dimethoxyquinazoline
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Overview
Description
2-Chloro-5,7-dimethoxyquinazoline is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often used as building blocks in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5,7-dimethoxyquinazoline typically involves multiple steps starting from commercially available 3,4-dimethoxybenzaldehyde. The general synthetic route includes:
Oxidation: 3,4-dimethoxybenzaldehyde is oxidized to 3,4-dimethoxybenzoic acid using hydrogen peroxide.
Nitration: The benzoic acid is then nitrated using nitric acid.
Reduction: The nitro group is reduced to an amine using iron powder and hydrochloric acid.
Cyclization: The amine undergoes cyclization with formamide to form the quinazoline ring.
Chlorination: The final step involves chlorination using phosphorus oxychloride to introduce the chlorine atom at the 2-position.
Industrial Production Methods
Industrial production methods for this compound are designed to be cost-effective and environmentally friendly. These methods often avoid the use of hazardous solvents and reagents, focusing instead on greener alternatives. For example, the use of glacial acetic acid and DMF is minimized, and the chlorination process is optimized to reduce the use of phosphorus oxychloride .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5,7-dimethoxyquinazoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) and various nucleophiles are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or iron powder in acidic conditions are used.
Major Products
The major products formed from these reactions include various substituted quinazolines, which can have different functional groups attached to the quinazoline core .
Scientific Research Applications
2-Chloro-5,7-dimethoxyquinazoline has been extensively studied for its applications in:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer properties, particularly as a tyrosine kinase inhibitor.
Industry: Utilized in the synthesis of dyes and pigments due to its stable chromophore
Mechanism of Action
The mechanism of action of 2-Chloro-5,7-dimethoxyquinazoline, particularly in its role as a tyrosine kinase inhibitor, involves binding to the ATP-binding site of the kinase enzyme. This binding prevents the phosphorylation of tyrosine residues on substrate proteins, thereby inhibiting signal transduction pathways that promote cell proliferation and survival. This mechanism is crucial for its anticancer activity .
Comparison with Similar Compounds
Similar Compounds
4-Amino-2-chloro-6,7-dimethoxyquinazoline: Similar structure but with an amino group at the 4-position.
2-Chloro-6,7-dimethoxyquinazoline: Lacks the 5-position substitution.
4,6,7-Substituted Quinazolines: Various derivatives with different substituents at the 4, 6, and 7 positions
Uniqueness
2-Chloro-5,7-dimethoxyquinazoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a tyrosine kinase inhibitor sets it apart from other quinazoline derivatives, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C10H9ClN2O2 |
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Molecular Weight |
224.64 g/mol |
IUPAC Name |
2-chloro-5,7-dimethoxyquinazoline |
InChI |
InChI=1S/C10H9ClN2O2/c1-14-6-3-8-7(9(4-6)15-2)5-12-10(11)13-8/h3-5H,1-2H3 |
InChI Key |
IVSMTIAEDVAECM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=NC(=NC=C2C(=C1)OC)Cl |
Origin of Product |
United States |
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